molecular formula C11H11ClN2O2 B015052 6-Chloro-D-tryptophan CAS No. 56632-86-1

6-Chloro-D-tryptophan

Cat. No.: B015052
CAS No.: 56632-86-1
M. Wt: 238.67 g/mol
InChI Key: FICLVQOYKYBXFN-SECBINFHSA-N
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Description

6-Chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the presence of a chlorine atom at the 6th position of the indole ring. This compound is a D-α-amino acid, meaning it has the D- (R-) configuration at the chiral center . The molecular formula of this compound is C11H11ClN2O2, and it has a molecular weight of 238.67 g/mol .

Mechanism of Action

Target of Action

6-Chloro-D-tryptophan is a chlorinated synthetic enantiomer of tryptophan . Tryptophan is an essential amino acid that plays a crucial role in protein synthesis. The primary targets of this compound are likely to be the same as those of tryptophan, although specific interactions may vary due to the presence of the chlorine atom .

Mode of Action

It is known that tryptophan and its derivatives can interact with various enzymes and receptors in the body, influencing numerous biochemical processes . The chlorine atom in this compound could potentially alter these interactions, leading to different physiological effects .

Biochemical Pathways

Tryptophan is involved in several biochemical pathways, including the kynurenine pathway and the serotonin production pathway . It is also transformed by the gut microbiota into several molecules, including ligands of the aryl hydrocarbon receptor . This compound could potentially affect these pathways, although specific effects would depend on the exact nature of its interactions with enzymes and receptors .

Pharmacokinetics

As a derivative of tryptophan, it is likely to share some pharmacokinetic properties with this amino acid .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with enzymes and receptors. These could potentially include alterations in protein synthesis, changes in neurotransmitter levels, and modulation of immune responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the presence of certain enzymes or cofactors could enhance or inhibit its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-D-tryptophan typically involves the chlorination of tryptophan derivatives. One common method is the reaction of tryptophan with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to produce halogenated tryptophan derivatives, including this compound, through fermentation processes . This method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-D-tryptophan: Similar to 6-Chloro-D-tryptophan but with a bromine atom instead of chlorine.

    6-Fluoro-D-tryptophan: Contains a fluorine atom at the 6th position.

    6-Iodo-D-tryptophan: Contains an iodine atom at the 6th position.

Uniqueness

This compound is unique due to its specific halogenation, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity and allows for selective interactions with molecular targets, making it valuable for research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICLVQOYKYBXFN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318983
Record name 6-Chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-86-1
Record name 6-Chloro-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56632-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorotryptophan, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-D-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 6-Chloro-D-tryptophan and its relevance to neurotoxicity?

A1: this compound acts as an inhibitor of quinolinic acid (QUIN) biosynthesis []. QUIN is a neurotoxic metabolite of tryptophan produced by macrophages, particularly in response to stimuli like cytokines or HIV-1 infection []. By inhibiting QUIN production, this compound exhibits neuroprotective effects, as demonstrated by reduced toxicity in human fetal brain tissue exposed to supernatants from HIV-infected macrophages treated with the compound []. This suggests its potential therapeutic relevance in conditions involving QUIN-mediated neurotoxicity, such as AIDS Dementia Complex (ADC).

Q2: Can you describe the synthesis of this compound?

A2: this compound can be synthesized starting from D-tryptophan through a multi-step process. This process involves nitration, hydrogenation, diazotization, and a final reaction with cuprous chloride []. The optical rotation of the synthesized compound was confirmed to match that of an authentic sample, validating the synthesis method [].

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